3-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide
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Overview
Description
3-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using 2-fluoroethyl halides.
Amination and Carboxamide Formation: The amino group and carboxamide functionality can be introduced through subsequent reactions involving amination and acylation.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
3-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Biological Research: It may be used in biological assays to study its effects on various biological pathways.
Industrial Applications: The compound can be utilized in the synthesis of other complex molecules for industrial purposes.
Mechanism of Action
The mechanism of action of 3-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1H-pyrazole-4-carboxamide: Lacks the ethyl and fluoroethyl groups.
N-ethyl-1H-pyrazole-4-carboxamide: Lacks the amino and fluoroethyl groups.
1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide: Lacks the amino and ethyl groups.
Uniqueness
3-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide is unique due to the presence of both the amino and fluoroethyl groups, which may confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H13FN4O |
---|---|
Molecular Weight |
200.21 g/mol |
IUPAC Name |
3-amino-N-ethyl-1-(2-fluoroethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C8H13FN4O/c1-2-11-8(14)6-5-13(4-3-9)12-7(6)10/h5H,2-4H2,1H3,(H2,10,12)(H,11,14) |
InChI Key |
IJCPMQFJHFUSDY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CN(N=C1N)CCF |
Origin of Product |
United States |
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